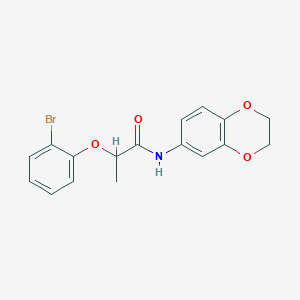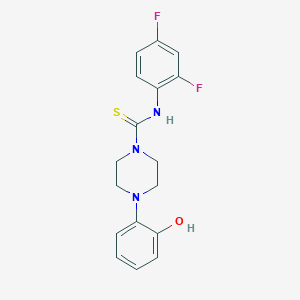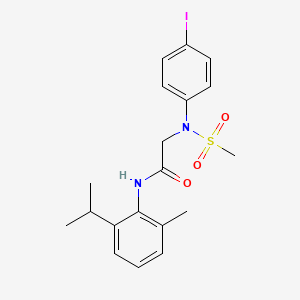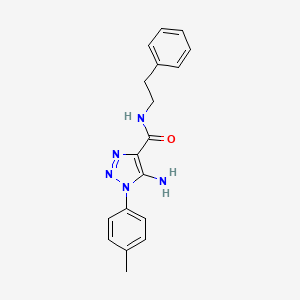![molecular formula C21H23N3O5S B4734897 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine
Overview
Description
1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine is a selective inhibitor of BTK, which is a key enzyme involved in the BCR signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in B-cells. 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine reduces tumor growth and prolongs survival in mouse models of CLL and NHL. 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. These results suggest that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has the potential to be an effective treatment for B-cell malignancies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine is its high selectivity for BTK, which minimizes off-target effects on other kinases. 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has also been shown to be effective in preclinical models of B-cell malignancies, suggesting that it has the potential to be an effective treatment for these diseases. However, there are also some limitations to using 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine in lab experiments. For example, 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment. Additionally, 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine may have some toxicities that need to be carefully monitored in clinical trials.
Future Directions
There are several future directions for research on 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine. One area of research is the identification of biomarkers that can predict response to treatment. This will help to identify patients who are most likely to benefit from 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine and avoid unnecessary treatment in patients who are unlikely to respond. Another area of research is the combination of 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine with other anti-cancer agents, such as venetoclax, to enhance its activity and overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine in patients with B-cell malignancies, and to determine the optimal dosing and treatment schedule.
Scientific Research Applications
1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine reduces tumor growth and prolongs survival in mouse models of CLL and NHL. 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models. These results suggest that 1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine has the potential to be an effective treatment for B-cell malignancies.
properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-15-19(16(2)29-22-15)14-17-8-9-20(28-17)21(25)23-10-12-24(13-11-23)30(26,27)18-6-4-3-5-7-18/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPPERXKBQIRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl [4-({[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4734823.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4734832.png)


![N-(2-bromophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4734854.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4734880.png)
![4-allyl-3-[(3,4-dichlorobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4734887.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)

![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)
